
2,2,2-Trifluoroethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2,2,2-Trifluoroethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic molecule. It contains a trifluoroethyl group, a phenyl group, a thiazepane ring, and a carboxylate group. The presence of these functional groups suggests that this compound could have interesting chemical properties .
Scientific Research Applications
Chemical Synthesis and Catalysis
The transformation involving the incorporation of trifluoromethyl groups into chemical structures is a key area of interest due to the unique properties these groups impart to molecules, such as increased lipophilicity and metabolic stability. One study highlighted the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides, showcasing a method to introduce trifluoromethyl groups into benzo[e][1,2]thiazine scaffolds. This transformation proceeds under mild conditions, offering moderate to good yields, demonstrating the utility of trifluoromethyl groups in synthetic chemistry (Q. Xiao, J. Sheng, Zhiyuan Chen, Jie Wu, 2013).
Electrochemical Carboxylation
Electrochemical methods for carbon dioxide fixation have garnered attention for their potential in sustainable chemistry. A notable application in this domain involves the synthesis of carboxylic acids through electrochemical carboxylation. This method has proven effective for the fixation of carbon dioxide into valuable organic compounds, highlighting the broader applicability of trifluoromethylated compounds in synthesizing complex molecules, including non-steroidal anti-inflammatory agents and various phenylacetic and phenylpropanoic acids (H. Senboku, 2021).
Optoelectronic Properties
The synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties is another area of research that has seen contributions from trifluoromethylated compounds. By introducing electron-withdrawing or donating substituents, researchers can significantly influence the electronic characteristics of these molecules, which is critical for developing materials with tailored properties for electronic and photonic applications (Chia-Hua Tsai, Danielle N. Chirdon, Andrew B. Maurer, S. Bernhard, Kevin J. T. Noonan, 2013).
Glycosylation Processes
In the realm of bioorganic chemistry, the synthesis and glycosylation of a series of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranoside have been explored. These processes, critical for the synthesis of complex carbohydrates, showcase how fluorine substituents can affect the stereochemical outcome of glycosylation reactions. The increased stability of glycosyl triflates with fluorine substituents highlights the role of trifluoromethyl groups in enhancing reaction efficiency and selectivity (D. Crich, O. Vinogradova, 2007).
Properties
IUPAC Name |
2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c15-14(16,17)10-22-13(19)18-7-6-12(23(20,21)9-8-18)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQPLNLJAUJLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
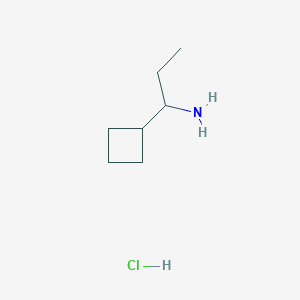
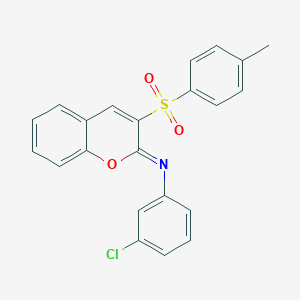
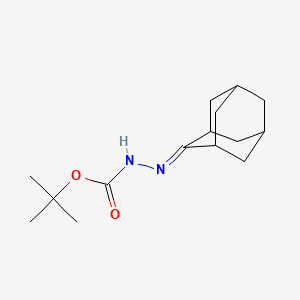

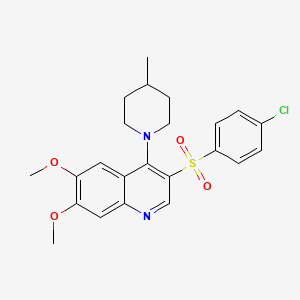
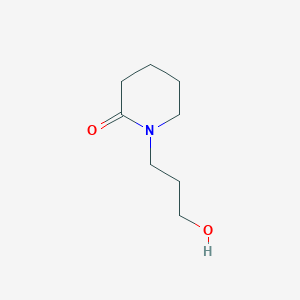
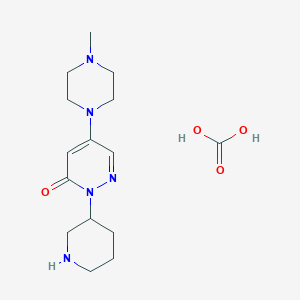
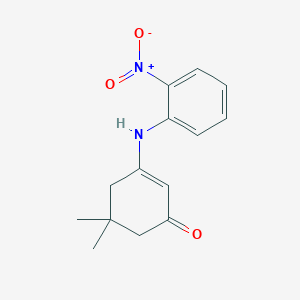
![N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2944903.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)

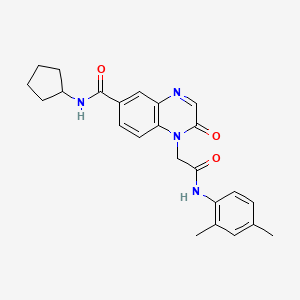
![(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2944914.png)
